molecular formula C20H24O7 B028072 threo-Guaiacylglycerol beta-coniferyl ether CAS No. 869799-76-8

threo-Guaiacylglycerol beta-coniferyl ether

Cat. No. B028072
CAS RN: 869799-76-8
M. Wt: 376.4 g/mol
InChI Key: FYEZJIXULOZDRT-FMEUAVTJSA-N
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Description

“threo-Guaiacylglycerol beta-coniferyl ether” is a lignan that can inhibit NO production . It exhibits anti-neuroinflammatory activities . It is a member of propane-1,3-diols, a phenylpropanoid, a guaiacyl lignin, and a member of guaiacols .


Synthesis Analysis

The key step in the synthesis of the four stereoisomeric forms of guaiacylglycerol 8-O-4’-coniferyl ether involves an Evans/Seebach auxiliary-controlled and syn-selective aldol process . The occurrence of diastereoselective formation of erythro-GGSE by cross coupling of coniferyl and sinapyl alcohols is also suggested .


Molecular Structure Analysis

The molecular weight of “threo-Guaiacylglycerol beta-coniferyl ether” is 376.40 . Its molecular formula is C20H24O7 . The structure is classified under Phenylpropanoids Lignans .


Chemical Reactions Analysis

The compound is known to inhibit NO production . It exhibits anti-neuroinflammatory activities .


Physical And Chemical Properties Analysis

The molecular weight of “threo-Guaiacylglycerol beta-coniferyl ether” is 376.4 g/mol . Its molecular formula is C20H24O7 . The compound is a member of propane-1,3-diols, a phenylpropanoid, a guaiacyl lignin, and a member of guaiacols .

Scientific Research Applications

Antioxidant Activity

“threo-Guaiacylglycerol beta-coniferyl ether” has been identified as a key antioxidant in aged garlic extract . It’s part of a class of phytochemicals known as lignans, which have been examined for their preventive and therapeutic effects on various diseases . The antioxidant properties of these compounds are believed to contribute significantly to their health benefits .

Anti-neuroinflammatory Activities

This compound exhibits anti-neuroinflammatory activities . It can inhibit NO production, which plays a crucial role in the inflammatory response . This suggests potential applications in the treatment of neuroinflammatory conditions .

Bioactive Compound in Aged Garlic Extract

“threo-Guaiacylglycerol beta-coniferyl ether” is one of the key bioactive compounds found in aged garlic extract . It contributes to the health benefits of the extract, which include anticarcinogenic, antioxidant, neuroprotective, and suppressive effects on hypercholesterolemic atherosclerosis .

Enzymatic Formation

This compound can be formed enzymatically in the presence of hydrogen peroxide . This suggests potential applications in biotechnological processes, where enzymes are used to catalyze the formation of specific compounds .

Potential Role in Biosynthesis of Neolignans

Research suggests that “threo-Guaiacylglycerol beta-coniferyl ether” may play a role in the biosynthesis of neolignans . Neolignans are a type of lignan that have been studied for their potential bioactivities, including anticarcinogenic and antioxidant effects .

Stability and Reactivity in Aqueous Media

There is ongoing research into the stability and reactivity of “threo-Guaiacylglycerol beta-coniferyl ether” in aqueous media . Understanding these properties is crucial for determining the compound’s potential applications in various fields, such as pharmaceuticals and biotechnology .

Safety and Hazards

Users are advised to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It is also recommended to avoid prolonged or repeated exposure .

properties

IUPAC Name

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZJIXULOZDRT-FMEUAVTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@@H](C2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

threo-Guaiacylglycerol beta-coniferyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does threo-guaiacylglycerol β-coniferyl ether contribute to lignification in plant cells, and what is the evidence for its involvement?

A1: The research paper demonstrates that threo-guaiacylglycerol β-coniferyl ether, a dilignol, acts as an intermediate in lignin polymerization during the differentiation of isolated Zinnia mesophyll cells into tracheary elements (TEs) []. TEs are the building blocks of xylem tissue, responsible for water and nutrient transport in plants. Lignin, a complex phenolic polymer, provides structural support and rigidity to these cells.

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